N'-hydroxy-1,4-oxathiane-2-carboximidamide
Description
N'-hydroxy-1,4-oxathiane-2-carboximidamide is a heterocyclic organic compound characterized by a six-membered 1,4-oxathiane ring (containing one oxygen and one sulfur atom) and an N'-hydroxy-carboximidamide functional group. The presence of the oxathiane ring confers unique electronic and steric properties, differentiating it from other heterocyclic systems like piperazines or furans .
Properties
Molecular Formula |
C5H10N2O2S |
|---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
N'-hydroxy-1,4-oxathiane-2-carboximidamide |
InChI |
InChI=1S/C5H10N2O2S/c6-5(7-8)4-3-10-2-1-9-4/h4,8H,1-3H2,(H2,6,7) |
InChI Key |
YSVCDTICRXLOCT-UHFFFAOYSA-N |
Isomeric SMILES |
C1CSCC(O1)/C(=N/O)/N |
Canonical SMILES |
C1CSCC(O1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
There is limited information on the industrial production methods of N’-hydroxy-1,4-oxathiane-2-carboximidamide.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1,4-oxathiane-2-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
common reagents for similar compounds include oxidizing agents, reducing agents, and nucleophiles .
Major Products Formed
The major products formed from the reactions of N’-hydroxy-1,4-oxathiane-2-carboximidamide depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-hydroxy-1,4-oxathiane-2-carboximidamide is used in various scientific research applications, including:
Comparison with Similar Compounds
N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide ()
Structural Differences :
- Core Ring : Replaces the 1,4-oxathiane ring with a 1,4-dimethylpiperazine ring (two nitrogen atoms instead of oxygen and sulfur).
- Functional Groups : Retains the N'-hydroxy-carboximidamide group but introduces methyl substituents on the piperazine ring.
- Molecular Weight : Based on the dimethylpiperazine analog, the molecular weight is expected to be lower than that of the oxathiane derivative due to the absence of sulfur.
Physicochemical Properties :
- Piperazine derivatives are generally more basic due to nitrogen atoms in the ring, enhancing solubility in acidic media.
N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide ()
Structural Differences :
- Core Structure : Lacks a heterocyclic ring; instead, it features a benzene ring substituted with a 2-chlorophenyl group and an N'-hydroxy-carboximidamide side chain.
- Electron-Withdrawing Groups : The chlorine substituent enhances electrophilicity, contrasting with the electron-rich oxathiane system.
Physicochemical Properties :
- Molecular Weight : 246.69 g/mol (C₁₃H₁₁ClN₂O), lighter than the oxathiane derivative.
- Solubility : The absence of a heterocyclic ring may reduce solubility in polar solvents compared to oxathiane-based compounds.
Comparative Data Table
Biological Activity
N'-hydroxy-1,4-oxathiane-2-carboximidamide is a compound that has garnered attention due to its potential biological activities. This article explores its various biological effects, including antioxidant, antidiabetic, anti-inflammatory, and antimicrobial properties, supported by empirical data and case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their heterocyclic structures. Its molecular formula is , and it features a hydroxylamine group that is crucial for its biological activity. The oxathiane ring contributes to its stability and reactivity in biological systems.
1. Antioxidant Activity
Antioxidants play a vital role in protecting cells from oxidative stress. Studies indicate that this compound exhibits significant antioxidant properties. It was found to effectively scavenge free radicals and reduce oxidative damage in cellular models.
Table 1: Antioxidant Activity Comparison
2. Antidiabetic Activity
The compound has shown promising results in inhibiting key enzymes involved in carbohydrate metabolism, such as alpha-amylase and alpha-glucosidase. This inhibition can help manage blood glucose levels.
Table 2: Enzyme Inhibition Data
3. Anti-inflammatory Activity
This compound demonstrated substantial anti-inflammatory effects in vitro. It inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Case Study: Inhibition of Cytokine Production
A study conducted on RAW264.7 macrophages showed that treatment with this compound reduced TNF-alpha levels by approximately 45% compared to untreated controls (p < 0.01) .
4. Antimicrobial Activity
The compound exhibited significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 | |
| Candida albicans | 64 |
The biological activities of this compound can be attributed to its ability to modulate enzyme activity and interact with cellular signaling pathways:
- Antioxidant Mechanism : The hydroxylamine moiety scavenges reactive oxygen species (ROS), thereby reducing oxidative stress.
- Antidiabetic Mechanism : By inhibiting alpha-amylase and alpha-glucosidase, the compound slows down carbohydrate digestion and absorption, leading to lower postprandial glucose levels.
- Anti-inflammatory Mechanism : It appears to inhibit NF-kB signaling pathways that are responsible for the expression of inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
